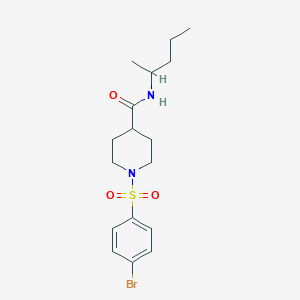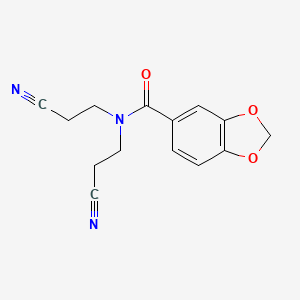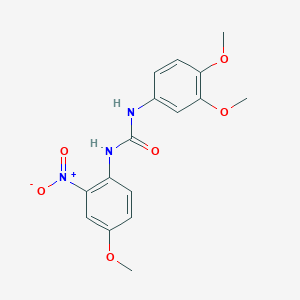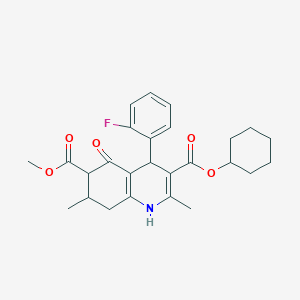
1-(4-bromophenyl)sulfonyl-N-pentan-2-ylpiperidine-4-carboxamide
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)sulfonyl-N-pentan-2-ylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the bromophenyl sulfonyl group and its subsequent attachment to the piperidinecarboxamide. One common method involves the use of chlorosulfonic acid to introduce the sulfonyl group, followed by coupling with the piperidine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be involved in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and acids (e.g., H2SO4) under controlled temperatures.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of bases (e.g., NaOH) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated derivatives, while nucleophilic substitution can produce sulfonamide derivatives .
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)sulfonyl-N-pentan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene: Shares the bromophenyl sulfonyl group but differs in the presence of a nitro group instead of the piperidinecarboxamide.
N-(4-Bromophenyl)sulfonyl)-4-piperidinecarboxamide: Similar structure but lacks the N-(1-methylbutyl) group.
Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-pentan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c1-3-4-13(2)19-17(21)14-9-11-20(12-10-14)24(22,23)16-7-5-15(18)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFKLNZXQWDDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4121599.png)

![N-(3-chloro-2-methylphenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4121618.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4121626.png)
![2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4121628.png)
![N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4121635.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4121641.png)
![1-(4-Methoxy-2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4121648.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-2-furoylvalinamide](/img/structure/B4121654.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4121665.png)
![4-[4-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4121673.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide](/img/structure/B4121681.png)
